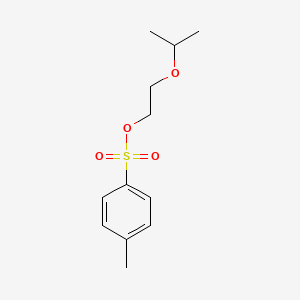
2-Isopropoxyethyl 4-methylbenzenesulfonate
Übersicht
Beschreibung
2-Isopropoxyethyl 4-methylbenzenesulfonate is a chemical compound with the molecular formula C12H18O4S and a molecular weight of 258.34 . It is used in various chemical reactions and can be sourced from several suppliers .
Molecular Structure Analysis
The InChI code for 2-Isopropoxyethyl 4-methylbenzenesulfonate is1S/C12H18O4S/c1-10(2)15-8-9-16-17(13,14)12-6-4-11(3)5-7-12/h4-7,10H,8-9H2,1-3H3 . This code provides a specific description of the molecule’s structure. Physical And Chemical Properties Analysis
2-Isopropoxyethyl 4-methylbenzenesulfonate has a molecular weight of 258.33 . It is recommended to be stored in a refrigerated environment . More specific physical and chemical properties are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthesis Procedures : 3-Hydroxy-2-iodophenyl-(4-methylbenzenesulfonate), a related compound, was synthesized using a three-step procedure, starting from commercially available resorcinol, with an overall yield of 65%. This highlights the potential for synthesizing related compounds with efficient procedures (Pan et al., 2020).
Molecular Studies : An ab initio quantum chemical methods study of the 4-methylbenzenesulfonate anion, a related compound, provided insights into its geometry and internal vibrational modes. This demonstrates the value of computational methods in understanding the properties of such molecules (Ristova et al., 1999).
Optical, Thermal, and Electrical Properties : A study on 2-(4-hydroxystyryl)-3-methylbenzothiazolium 4-methylbenzenesulfonate crystals, a related compound, investigated its optical transmittance, dielectric properties, and thermal stability. Such studies are crucial for potential applications in optical and electronic devices (Xu et al., 2020).
Applications in Chemical Synthesis
Intermediate in Synthesis : The synthesis of 1-vinylcyclopropyl 4-methylbenzenesulfonate, another related compound, is important for creating alkylidenecyclopropanes. This process is significant for accessing a variety of alicyclic systems through metal-catalyzed reactions (Ojo et al., 2014).
Nucleophilic Reactivity Studies : Research on (E)-4,4,4-trifluorobut-2-en-1-yl 4-methylbenzenesulfonate, a structurally related compound, explored its reactivity towards different nucleophiles, illustrating the diverse chemical reactivity of sulfonate derivatives (Forcellini et al., 2015).
Environmental and Industrial Applications
Industrial Effluent Treatment : A study on the extraction of benzene- and naphthalenesulfonates from industrial wastewaters, which include compounds like 4-methylbenzenesulfonate, showed the significance of these compounds in environmental monitoring and treatment (Alonso et al., 1999).
UV Curing Ink Applications : The use of sulfonate-type acid amplifiers, including derivatives like 4-methylbenzenesulfonate, in UV curing inks, highlights industrial applications in printing and coating technologies (Lee et al., 2006).
Recycling in Pharmaceutical Production : A bipolar membrane-based process for regenerating sodium 4-methylbenzenesulfonate in the production of pharmaceuticals demonstrates the compound's role in sustainable chemical processes (Yu et al., 2005).
Analytical and Diagnostic Applications
- Fluorescent Labeling in Chromatography : A method using a derivative of 4-methylbenzenesulfonate as a fluorescent labeling reagent for detecting bile acid and fatty acid in human serum highlights the compound's utility in analytical chemistry and diagnostics (Li et al., 2012).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-propan-2-yloxyethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O4S/c1-10(2)15-8-9-16-17(13,14)12-6-4-11(3)5-7-12/h4-7,10H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWLOEZJLQRIKJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isopropoxyethyl 4-methylbenzenesulfonate | |
Synthesis routes and methods
Procedure details






Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4Z)-4-[(4-methoxyphenyl)methylidene]-1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B2412819.png)
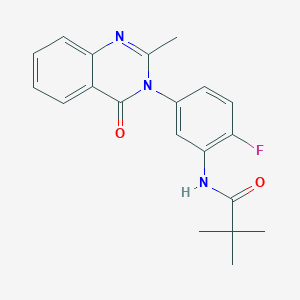
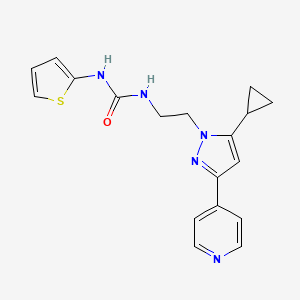
![5-bromo-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]furan-2-carboxamide](/img/structure/B2412823.png)
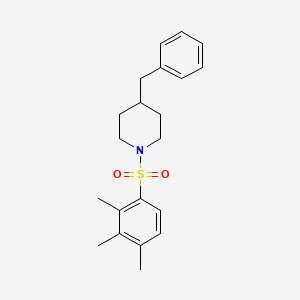
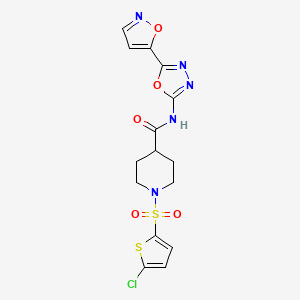
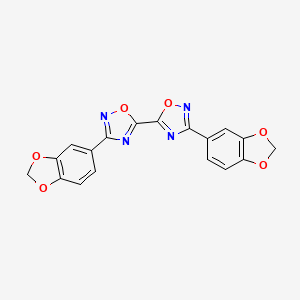
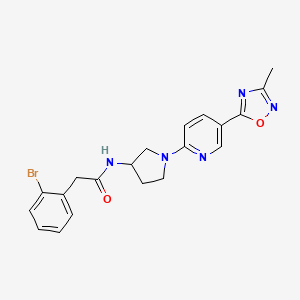
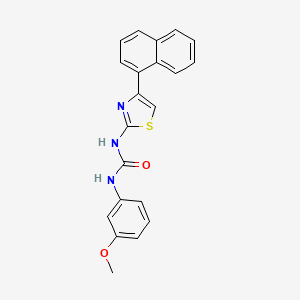
![3-(3-chloro-4-fluorophenyl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]propanamide](/img/structure/B2412833.png)
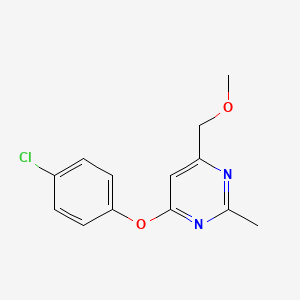
![6,6-dimethyl-9-pyridin-4-yl-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2412836.png)
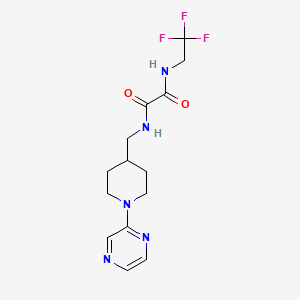
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-phenylisoxazol-3-yl)acetamide](/img/structure/B2412841.png)